molecular formula C23H25ClN2O2 B12204452 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

Cat. No.: B12204452
M. Wt: 396.9 g/mol
InChI Key: CIOAJOQLXNPPEI-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol is a compound that belongs to the class of N-alkylpiperazines. It is characterized by the presence of a 3-chlorophenyl group attached to a piperazine ring, which is further connected to a naphthalen-1-yloxypropan-2-ol moiety. This compound is known for its selective antagonistic activity towards serotonin receptors, particularly the h5-HT1D receptor .

Preparation Methods

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol involves its antagonistic activity towards serotonin receptors, particularly the h5-HT1D receptor. By binding to these receptors, the compound blocks the actions of serotonin, thereby modulating neurotransmission and potentially alleviating symptoms associated with serotonin-related disorders .

Comparison with Similar Compounds

1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which confers selective antagonistic activity towards serotonin receptors, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C23H25ClN2O2/c24-19-7-4-8-20(15-19)26-13-11-25(12-14-26)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23/h1-10,15,21,27H,11-14,16-17H2

InChI Key

CIOAJOQLXNPPEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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